molecular formula C7H8IN3 B8393192 4-(Azetidin-1-yl)-5-iodopyrimidine

4-(Azetidin-1-yl)-5-iodopyrimidine

カタログ番号: B8393192
分子量: 261.06 g/mol
InChIキー: GFNJNOTWDQHPQT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Azetidin-1-yl)-5-iodopyrimidine is a pyrimidine derivative featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) at the 4-position and an iodine atom at the 5-position. The compound’s structure combines the electronic and steric effects of the strained azetidine ring with the heavy halogen iodine, which is notable for its role in facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) in medicinal chemistry .

特性

分子式

C7H8IN3

分子量

261.06 g/mol

IUPAC名

4-(azetidin-1-yl)-5-iodopyrimidine

InChI

InChI=1S/C7H8IN3/c8-6-4-9-5-10-7(6)11-2-1-3-11/h4-5H,1-3H2

InChIキー

GFNJNOTWDQHPQT-UHFFFAOYSA-N

正規SMILES

C1CN(C1)C2=NC=NC=C2I

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Azetidine Substituents

5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile (Patent Compound)
  • Structural Differences :
    • The patent compound features a morpholine ring and a tetrahydropyrazolo-pyridine moiety linked via an azetidine group, whereas 4-(Azetidin-1-yl)-5-iodopyrimidine has a simpler pyrimidine core .
    • The iodine substituent in the target compound is replaced by a carbonitrile group in the patent compound.
  • Functional Implications :
    • The patent compound acts as a TLR7-9 antagonist, with demonstrated efficacy in treating systemic lupus erythematosus (SLE) .
    • The iodine in 4-(Azetidin-1-yl)-5-iodopyrimidine enhances its utility in further derivatization, whereas the carbonitrile group in the patent compound contributes to binding affinity via hydrogen bonding.
2-Amino-5-(aminomethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
  • Structural Differences: This compound incorporates a pyrrolo[2,3-d]pyrimidine core with an aminomethyl group at position 5, contrasting with the azetidine and iodine substituents in the target compound .
  • Functional Implications: The aminomethyl group enhances solubility and interaction with nucleotide-binding proteins, making it a candidate for antiviral applications . The iodine in 4-(Azetidin-1-yl)-5-iodopyrimidine offers distinct reactivity for halogen-bonding or radiolabeling, which is absent in this analogue.

Halogenated Pyrimidine Derivatives

5-Iodo-2'-deoxyuridine (IdUrd)
  • Structural Differences :
    • IdUrd is a nucleoside analogue with iodine at the 5-position of uracil, lacking the azetidine group present in the target compound.
  • Functional Implications: IdUrd is a radiosensitizer and antiviral agent, leveraging iodine’s ability to disrupt DNA replication .

Azetidine-Containing Heterocycles

Azetidine-based TLR Antagonists
  • Structural Differences: Many azetidine-containing TLR antagonists (e.g., the patent compound in ) integrate larger heterocyclic systems (e.g., quinolines, morpholines) compared to the minimalist pyrimidine-azetidine scaffold.
  • Functional Implications :
    • Larger systems enhance binding to protein pockets (e.g., TLR7-9), while the smaller size of 4-(Azetidin-1-yl)-5-iodopyrimidine may favor penetration into CNS targets or kinase active sites.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。